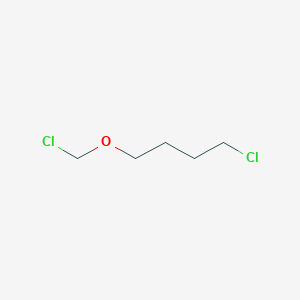
5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole is an organosulfur compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorine atom at the fifth position and a difluoromethyl group at the third position of the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-1,1-difluoroethane with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.
Reaction Conditions:
Temperature: Typically carried out at elevated temperatures (around 100-150°C).
Solvent: Common solvents include ethanol or water.
Catalyst/Base: Sodium hydroxide or potassium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding thiadiazoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 5-amino-3-(difluoromethyl)-1,2,4-thiadiazole.
Oxidation: Formation of this compound sulfoxide.
Reduction: Formation of 5-chloro-3-(difluoromethyl)-1,2,4-thiadiazoline.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. It has shown promise in the development of antimicrobial and anticancer agents.
Industry
In the industrial sector, this compound is explored for its use in agrochemicals, particularly as a fungicide or herbicide. Its ability to disrupt specific biological pathways in pests makes it a valuable component in crop protection.
Mechanism of Action
The mechanism of action of 5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole varies depending on its application. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In agrochemical applications, it can interfere with essential metabolic pathways in target organisms, leading to their death.
Molecular Targets and Pathways
Enzymes: Inhibition of enzymes such as DNA gyrase or topoisomerase in bacteria.
Cell Membranes: Disruption of cell membrane integrity in fungi or bacteria.
Metabolic Pathways: Interference with photosynthesis or respiration in plants.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-(trifluoromethyl)-1,2,4-thiadiazole
- 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole
- 5-chloro-3-(methyl)-1,2,4-thiadiazole
Uniqueness
5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it more effective in various applications compared to its analogs.
Properties
CAS No. |
2680533-42-8 |
|---|---|
Molecular Formula |
C3HClF2N2S |
Molecular Weight |
170.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



